Ethyl cyanoglyoxylate-2-oxime
Overview
Description
Ethyl cyanoglyoxylate-2-oxime is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . It is commonly used as an additive in peptide synthesis to inhibit racemization and improve coupling efficiency . The compound appears as pale yellow to almost white crystalline powder and is known for its stability and efficiency in various chemical reactions .
Mechanism of Action
Target of Action
Ethyl Cyanoglyoxylate-2-Oxime, also known as Ethyl Isonitrosocyanoacetate, is a chemical compound that primarily targets the formation of oximes and hydrazones . It acts as a non-explosive alternative to HOBt or HOAt, and allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .
Mode of Action
The compound interacts with its targets through a process known as the formation of oximes In this process, the nitrogen (N) acts as a nucleophile in competition with oxygen (O). The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of heterocycle scaffolds. Oxime esters, such as this compound, have gained great attention in the last decade as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of –, S-, and O-containing heterocycle scaffolds .
Pharmacokinetics
It is known that the compound is a non-explosive alternative to hobt or hoat, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action is the formation of oximes and hydrazones, which are important in various chemical reactions . Moreover, the compound allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of oximes and hydrazones is an essentially irreversible process, suggesting that the compound’s action may be influenced by the presence of other reactants . Additionally, the compound’s stability may be affected by temperature, as suggested by its use as a non-explosive alternative to HOBt or HOAt .
Biochemical Analysis
Biochemical Properties
Ethyl cyanoglyoxylate-2-oxime plays a significant role in biochemical reactions. It is used as a raw material for insecticides, fungicides, and other pesticides to control pests and diseases in a wide variety of crops
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cyanoglyoxylate-2-oxime can be synthesized from ethyl cyanoacetate through a series of chemical reactions. The synthesis involves the reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl cyanoglyoxylate-2-oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl cyanoglyoxylate-2-oxime has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl cyanoglyoxylate-2-oxime is unique in its ability to inhibit racemization and improve coupling efficiency in peptide synthesis. Similar compounds include:
- Hydroxybenzotriazole (HOBt)
- Hydroxyazabenzotriazole (HOAt)
- Ethyl isonitrosocyanoacetate
Compared to these compounds, this compound offers a non-explosive alternative with high efficiency and low racemization rates .
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-hydroxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXLZAXGXOXAP-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268244 | |
Record name | Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56503-39-0, 3849-21-6 | |
Record name | Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56503-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyanohydroxyiminoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3849-21-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyano(hydroxyimino)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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